N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
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Overview
Description
“N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide” is a synthetic organic compound characterized by its unique chemical structure. This compound features a benzenecarboxamide core substituted with pentanoylamino and trifluoroethoxy groups, which may impart specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the benzenecarboxamide core: This might involve the reaction of a suitable benzene derivative with a carboxylic acid or its derivative under amide-forming conditions.
Introduction of the pentanoylamino group: This step could involve the acylation of an amine with pentanoyl chloride or a similar reagent.
Attachment of the trifluoroethoxy groups: This could be achieved through nucleophilic substitution reactions using trifluoroethanol and a suitable leaving group on the benzene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide” may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the amine or benzenecarboxamide moieties.
Reduction: Reduction of the carbonyl group in the amide.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro or hydroxyl derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential interactions with biological macromolecules or its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, it might find applications in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(hexanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
- N-[2-(butanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
Uniqueness
The uniqueness of “N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide (commonly referred to as compound 1) is a synthetic organic compound that has garnered interest in various biological applications. This article explores its biological activity, including its mechanisms of action, efficacy in different biological models, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Chemical Formula : C18H22F6N2O4
- Molecular Weight : 396.37 g/mol
- CAS Number : 3740505
The compound features a complex structure with two trifluoroethoxy groups and an amide linkage, which contribute to its unique pharmacological properties. The presence of trifluoromethyl groups is known to enhance lipophilicity and bioavailability.
Research indicates that compound 1 may exhibit multiple mechanisms of action:
- VEGFR-2 Inhibition : Similar compounds have shown significant inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. In silico studies suggest that the compound can effectively bind to the active site of VEGFR-2, potentially leading to antiangiogenic effects .
- Anticancer Activity : Preliminary studies indicate that compound 1 may possess cytotoxic properties against various cancer cell lines. For instance, it has been reported to induce apoptosis in HepG2 and MCF-7 cells with IC50 values of approximately 21.00 μM and 26.10 μM, respectively .
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on available studies:
Case Study: In Vitro Evaluation of Anticancer Properties
A study evaluated the anticancer effects of compound 1 on HepG2 and MCF-7 cell lines. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The selectivity index was favorable compared to normal cell lines, indicating potential for therapeutic use with reduced toxicity.
Molecular Docking Studies
In molecular docking experiments, compound 1 exhibited a strong binding affinity for VEGFR-2, with calculated binding energies indicating effective interactions within the receptor's active site. This suggests that modifications to enhance binding could lead to more potent inhibitors for therapeutic applications in cancer treatment.
Properties
IUPAC Name |
N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F6N2O4/c1-2-3-4-15(27)25-7-8-26-16(28)13-9-12(29-10-17(19,20)21)5-6-14(13)30-11-18(22,23)24/h5-6,9H,2-4,7-8,10-11H2,1H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJWOGSSZPSPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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